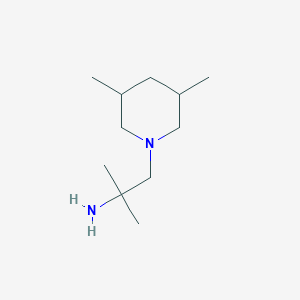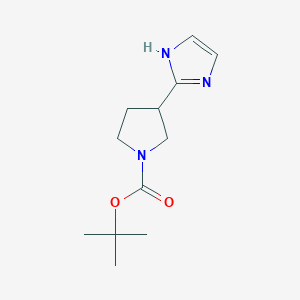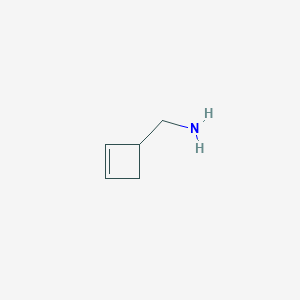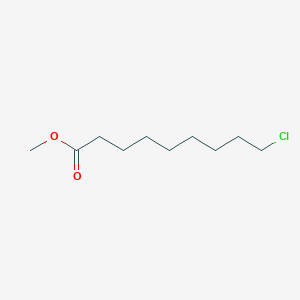
N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine is a compound that features a pyrrolidine ring attached to a pyrimidine ring, with an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be carried out under various conditions, often requiring the use of organometallic catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the pyrrolidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound has been studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It shows promise in drug discovery, particularly for developing new treatments for diseases such as cancer and autoimmune disorders.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Wirkmechanismus
The mechanism of action of N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyrimidine rings play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine rings but lacks the ethane-1,2-diamine moiety.
4-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring attached to a benzonitrile group instead of a pyrimidine ring.
N-(pyridin-2-yl)amides: Features a pyridine ring instead of a pyrimidine ring
Uniqueness
N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both pyrrolidine and pyrimidine rings, along with the ethane-1,2-diamine moiety, allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and drug discovery .
Eigenschaften
Molekularformel |
C10H17N5 |
|---|---|
Molekulargewicht |
207.28 g/mol |
IUPAC-Name |
N'-(4-pyrrolidin-1-ylpyrimidin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H17N5/c11-4-6-13-10-12-5-3-9(14-10)15-7-1-2-8-15/h3,5H,1-2,4,6-8,11H2,(H,12,13,14) |
InChI-Schlüssel |
LAAOLXNCYRJRSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC(=NC=C2)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate](/img/structure/B13335597.png)


![5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13335614.png)

![2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B13335632.png)

![Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine](/img/structure/B13335644.png)


